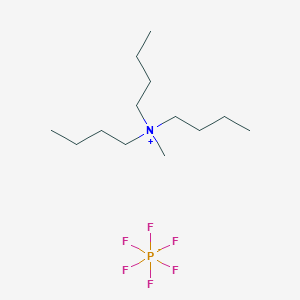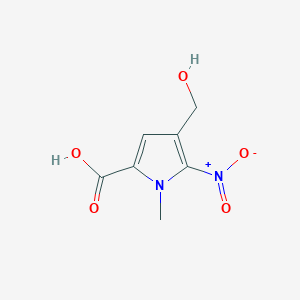
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with hydroxymethyl, methyl, nitro, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by hydroxymethylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
- Oxidation of the hydroxymethyl group yields 4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.
- Reduction of the nitro group forms 4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid.
- Substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
- 4-(Hydroxymethyl)-2-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
- 4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid
- 4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Comparison:
4-(Hydroxymethyl)-2-methyl-5-nitro-1H-pyrrole-2-carboxylic acid: Similar structure but with a different position of the methyl group, affecting its reactivity and biological activity.
4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid: The additional carboxyl group increases the compound’s acidity and potential for forming hydrogen bonds.
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
304015-82-5 |
|---|---|
Molecular Formula |
C7H8N2O5 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1-methyl-5-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c1-8-5(7(11)12)2-4(3-10)6(8)9(13)14/h2,10H,3H2,1H3,(H,11,12) |
InChI Key |
XHMAHGRLAGQVNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1[N+](=O)[O-])CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


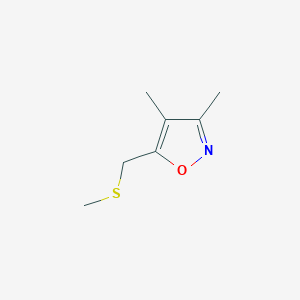
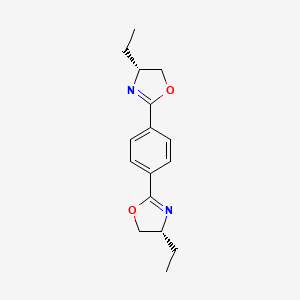
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
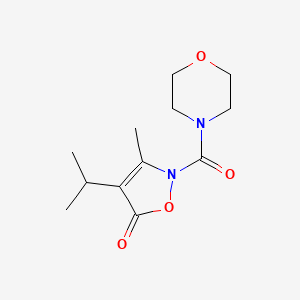
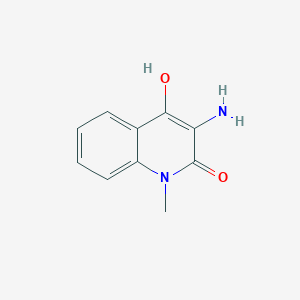
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
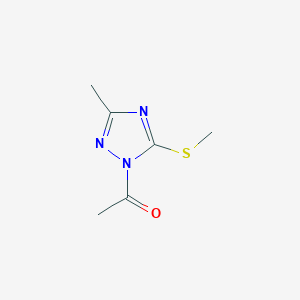
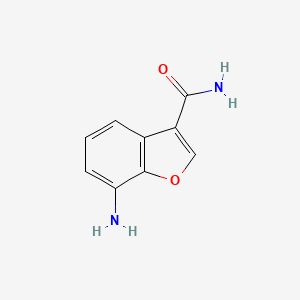
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
